4-(Benzo[d]isothiazol-3-yl)benzoic acid
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Overview
Description
4-(Benzo[d]isothiazol-3-yl)benzoic acid is an organic compound with the molecular formula C₁₄H₉NO₂S. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a benzo[d]isothiazole group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]isothiazol-3-yl)benzoic acid typically involves the following steps:
Formation of Benzo[d]isothiazole Core: The benzo[d]isothiazole core can be synthesized through an intramolecular oxidative N-S bond formation starting from ortho-amidoarylthiols.
Coupling with Benzoic Acid Derivative: The benzo[d]isothiazole core is then coupled with a benzoic acid derivative through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]isothiazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzo[d]isothiazole moiety can be selectively oxidized using reagents like Selectfluor in aqueous media.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzo[d]isothiazol-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antifungal, anxiolytic, and psychotropic agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: The compound’s derivatives are explored for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]isothiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. The compound may also interact with neurotransmitter receptors in the brain, contributing to its anxiolytic and psychotropic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: A simpler derivative with similar biological activities.
Benzoic Acid: The parent compound with a wide range of applications in food preservation and medicine.
Uniqueness
4-(Benzo[d]isothiazol-3-yl)benzoic acid is unique due to the presence of both the benzoic acid and benzo[d]isothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)18-15-13/h1-8H,(H,16,17) |
InChI Key |
JOKNKVQABKRVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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